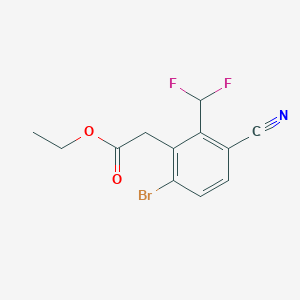

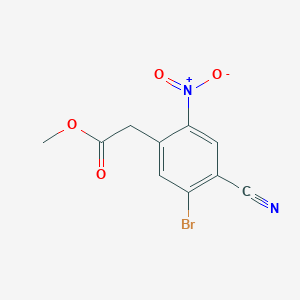

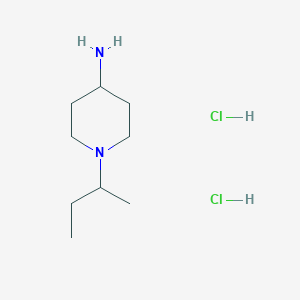

1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can give insights into the compound’s stability, reactivity, and suitability for certain applications.Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Agents

Researchers have developed methods for synthesizing novel compounds that serve as intermediates for small molecule anticancer drugs. For instance, a high-yield synthetic method for producing 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate in anticancer drug synthesis, has been established, achieving a total yield of up to 92% through multi-step nucleophilic reactions (Zhang et al., 2019). Similarly, the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, has been explored, demonstrating effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Development of Central Nervous System Agents

Research into the synthesis and neurochemical study of pyridobenzoxazepine and pyridobenzothiazepine derivatives has been conducted, focusing on their potential as central nervous system agents. These studies include the preparation of N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives and their affinities for D2, D1, 5-HT2, and cholinergic (M) receptors (Liégeois et al., 1994).

Investigation of Novel Synthesis Methods

There's ongoing research into novel synthesis methods for generating intermediates and compounds with potential utility in medicinal chemistry. For example, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine demonstrates a method for producing compounds with potential kinase inhibitory activity (Wydra et al., 2021).

Anticancer Activity of Novel Mannich Bases

A study focused on synthesizing novel Mannich bases starting from a compound known for its anticancer activities. The synthesized Mannich bases were tested against prostate cancer cell lines, revealing moderate cytotoxic activity (Demirci & Demirbas, 2019).

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes its LD50, safety precautions to be taken while handling it, and its environmental impact.

Zukünftige Richtungen

This involves predicting or suggesting future research directions. It could involve suggesting modifications to the compound to improve its properties, potential new applications, or new synthetic routes.

Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-known compound, not all of this information may be available. It’s always a good idea to consult multiple sources and cross-reference the information for accuracy. If you’re doing this as part of a research project, make sure to cite your sources appropriately.

Eigenschaften

IUPAC Name |

1-(5-chloro-3-nitropyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O2/c1-13-2-4-14(5-3-13)10-9(15(16)17)6-8(11)7-12-10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVPAVSQAKJVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-3-nitropyridin-2-yl)-4-methylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

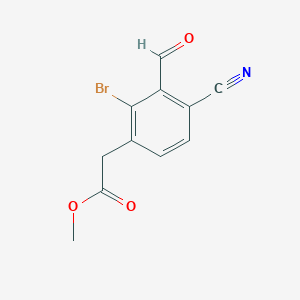

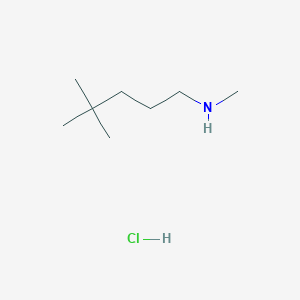

![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)